

3,5-dibromo-N,N-dimethylpyrazin-2-amine IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-dibromo-N,N-dimethylpyrazin-2-amine

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An In-depth Technical Guide to **3,5-dibromo-N,N-dimethylpyrazin-2-amine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3,5-dibromo-N,N-dimethylpyrazin-2-amine**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

3,5-dibromo-N,N-dimethylpyrazin-2-amine, with the IUPAC name **3,5-dibromo-N,N-dimethylpyrazin-2-amine**, is a halogenated pyrazine derivative.^{[1][2]} Its chemical structure and properties are summarized below.

Property	Value	Source
IUPAC Name	3,5-dibromo-N,N-dimethylpyrazin-2-amine	[1][2]
Synonyms	2-Pyrazinamine, 3,5-dibromo-N,N-dimethyl-; (3,5-Dibromopyrazin-2-yl)-dimethyl-amine	[2]
CAS Number	84539-07-1	[1][2]
Molecular Formula	C6H7Br2N3	[1][2]
Molecular Weight	280.95 g/mol	[1][2]
Appearance	Solid	[1]
Melting Point	80-81 °C	[2]
Boiling Point	300.0 ± 40.0 °C (Predicted)	[2]
Density	1.921 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	0.89 ± 0.10 (Predicted)	[2]
Purity	≥95.0%	[1]

Synthesis and Purification

The synthesis of **3,5-dibromo-N,N-dimethylpyrazin-2-amine** can be achieved through a multi-step process, typically starting from 2-aminopyrazine. A plausible synthetic route involves the bromination of the pyrazine ring followed by the methylation of the amino group.

Experimental Protocol: Synthesis of 3,5-dibromopyrazin-2-amine (Precursor)

This protocol is based on the bromination of 2-aminopyrazine.[3]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyrazine in a suitable solvent such as a mixture of dimethyl sulfoxide (DMSO) and water.

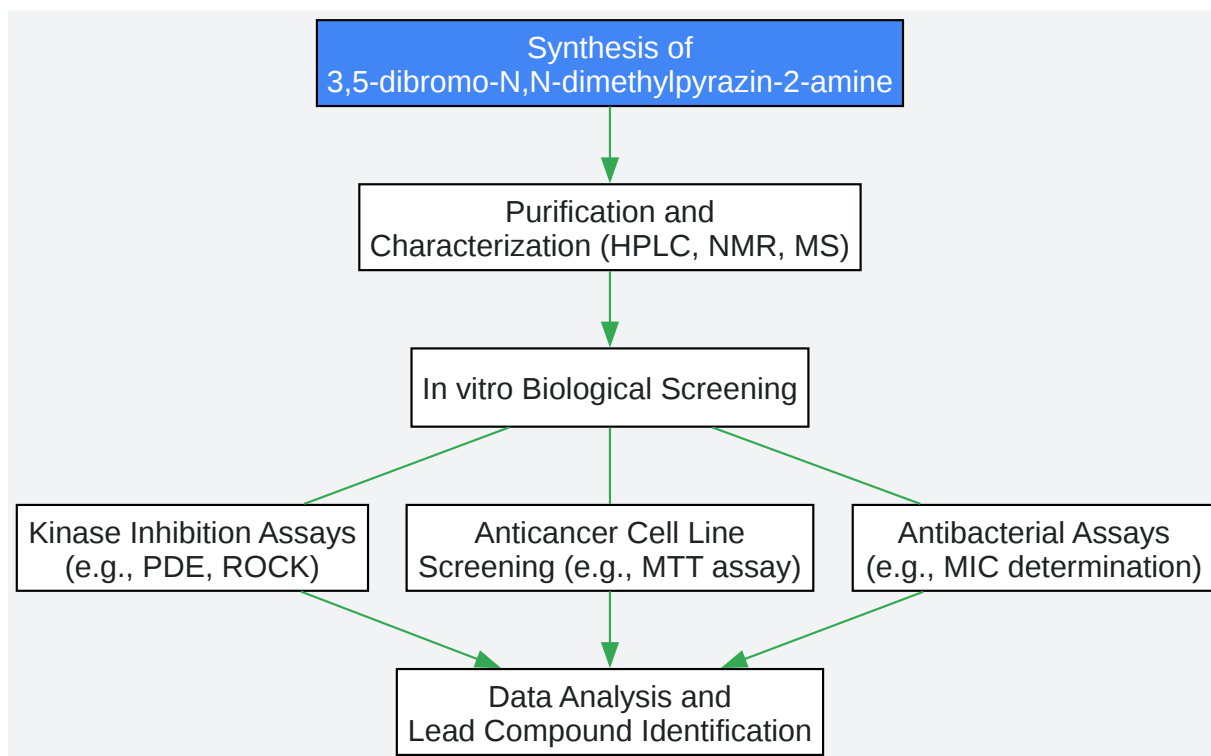
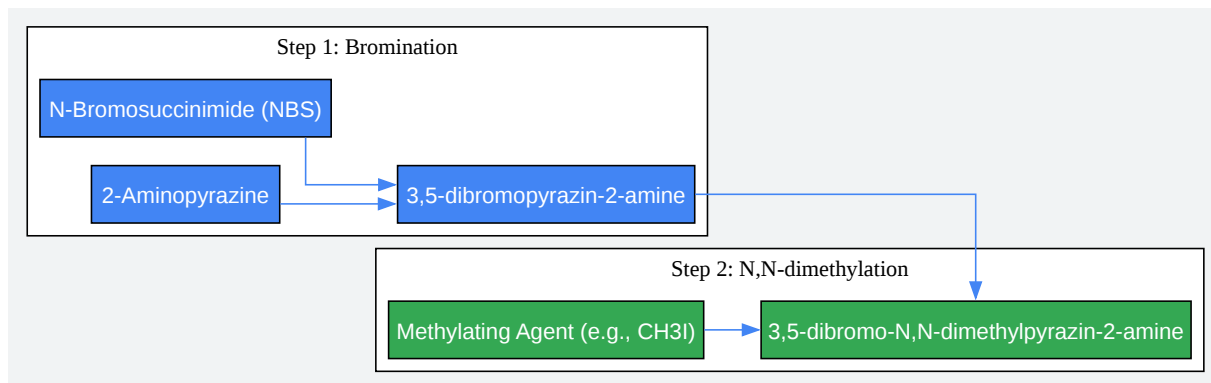
- **Bromination:** Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude 3,5-dibromopyrazin-2-amine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

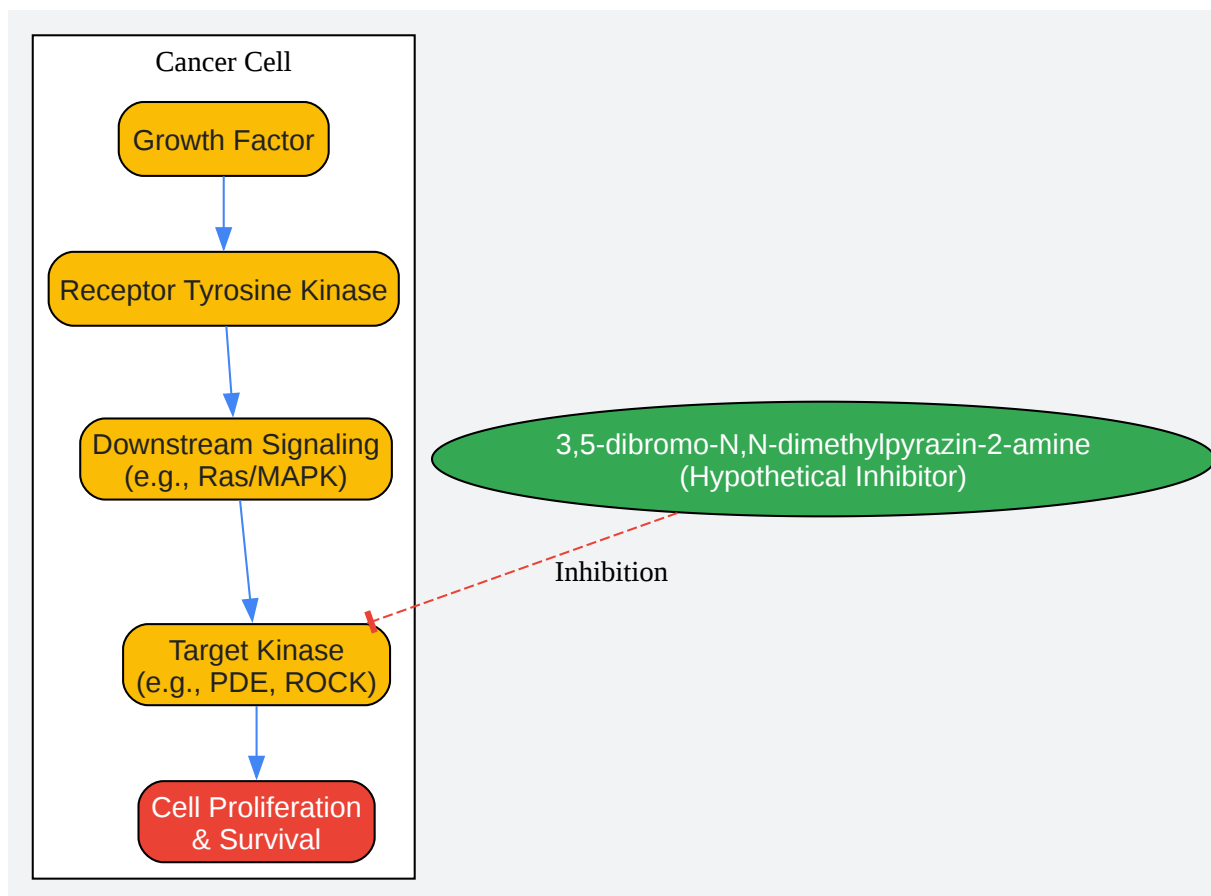
Experimental Protocol: Synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

This proposed protocol involves the dimethylation of the precursor.

- **Reaction Setup:** Dissolve the purified 3,5-dibromopyrazin-2-amine in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
- **Deprotonation:** Add a suitable base, such as sodium hydride (NaH), to the solution at 0 °C to deprotonate the primary amine.
- **Methylation:** Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, dropwise to the reaction mixture.
- **Reaction and Work-up:** Allow the reaction to proceed at room temperature until completion. Quench the reaction carefully with water and extract the product with an organic solvent.

- Purification: Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it. The final product can be purified by recrystallization or column chromatography.





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- To cite this document: BenchChem. [3,5-dibromo-N,N-dimethylpyrazin-2-amine IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315517#3-5-dibromo-n-n-dimethylpyrazin-2-amine-iupac-name]

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